molecular formula C25H21N3OS2 B2400523 N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 681276-85-7

N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2400523
CAS No.: 681276-85-7
M. Wt: 443.58
InChI Key: KZNWDTRZWJRNFZ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that features a benzothiazole ring, an indole ring, and a sulfanylacetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Indole Derivative: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reactions: The benzothiazole and indole derivatives can be coupled using a suitable linker, such as a sulfanylacetamide group, under specific conditions (e.g., using a base like triethylamine in an organic solvent).

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole or indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzothiazole and indole rings are often explored as catalysts in organic reactions.

    Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.

Biology and Medicine

    Biological Probes: Used in the study of biological pathways and mechanisms.

Industry

    Dyes and Pigments: Some derivatives may be used in the production of dyes and pigments due to their chromophoric properties.

    Agriculture: Potential use as agrochemicals, such as fungicides or herbicides.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which are known for their antimicrobial and anticancer properties.

    Indole Derivatives: Compounds such as indomethacin, which is used as a nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is unique due to the combination of benzothiazole and indole rings linked by a sulfanylacetamide group. This unique structure may confer specific biological activities and properties not found in simpler analogs.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS2/c1-17-10-12-18(13-11-17)14-28-15-23(19-6-2-4-8-21(19)28)30-16-24(29)27-25-26-20-7-3-5-9-22(20)31-25/h2-13,15H,14,16H2,1H3,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNWDTRZWJRNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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